molecular formula C22H23N3O4 B13826650 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13826650
M. Wt: 393.4 g/mol
InChI Key: QIMMVMVIMHVXCY-PJJFEIACSA-N
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Description

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves multiple steps. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the isoxazole ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction .

Scientific Research Applications

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide stands out due to its unique structure and diverse range of applications. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-N-(3-phenylpropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-14-12-17(24-29-14)25-13-22-10-9-16(28-22)18(19(22)21(25)27)20(26)23-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,18-19H,5,8,11,13H2,1H3,(H,23,26)/t16-,18?,19?,22-/m0/s1

InChI Key

QIMMVMVIMHVXCY-PJJFEIACSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5

Canonical SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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